molecular formula C12H13NO4 B1653858 Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate CAS No. 20068-41-1

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate

Cat. No.: B1653858
CAS No.: 20068-41-1
M. Wt: 235.24 g/mol
InChI Key: AGILOUWCNJCUIT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate is an organic compound that belongs to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate can be synthesized through several methods. One common approach involves the reaction of phenol with acetic anhydride to form 2-oxo-2H-1,3-benzoxazine-3(4H)-acetic acid, which is then esterified with ethanol to produce the ethyl ester derivative .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate can be compared with other benzoxazine derivatives:

    2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid: Similar structure but different functional groups.

    Mthis compound: Methyl ester instead of ethyl ester.

    2-Oxo-2H-1,3-benzoxazine-3(4H)-propionate: Different acyl group attached to the benzoxazine ring.

Properties

IUPAC Name

ethyl 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-7-9-5-3-4-6-10(9)17-12(13)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILOUWCNJCUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942084
Record name Ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20068-41-1
Record name 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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